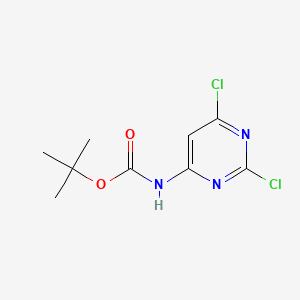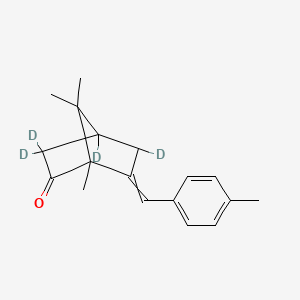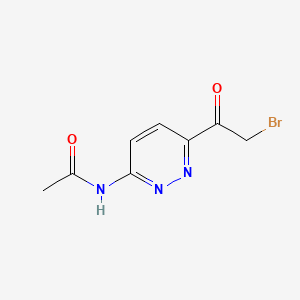
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C8H8BrN3O2 . It has a molecular weight of 258.07 . The compound is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide” is 1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide” is a white solid . It has a molecular weight of 258.07 . The compound should be stored at a temperature of 0-5 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide's chemical structure allows it to undergo various reactions that are fundamental in organic synthesis and medicinal chemistry. For example, compounds similar to N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, like N-(2-acetylbenzofuran-3-yl)acetamide, demonstrate interesting reactivity with halogens, suggesting potential for creating diverse chemical derivatives. Such reactions are key in synthesizing novel compounds with potential biological activities, illustrating the versatility and reactivity of these acetamide derivatives in chemical synthesis (Jordan & Markwell, 1978).
Antimicrobial Applications
Compounds structurally related to N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide have been explored for their antimicrobial properties. For instance, derivatives bearing sulfonamide moieties have shown promising antimicrobial efficacy. This suggests potential applications for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide derivatives in developing new antimicrobial agents, reflecting the importance of such compounds in addressing the need for novel antimicrobials (Darwish et al., 2014).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a crucial area in medicinal chemistry due to their widespread presence in bioactive molecules. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide can serve as a key intermediate in synthesizing novel pyridazin-3-one derivatives, which are valuable in creating fused azines with potential pharmacological activities. This underscores the role of such acetamide derivatives in the development of new therapeutic agents (Ibrahim & Behbehani, 2014).
Quantum Chemical Calculations and Antimicrobial Activity
Quantum chemical calculations are instrumental in predicting the reactivity and properties of chemical compounds. Studies involving compounds like 2-bromo-N-(phenylsulfonyl)acetamide derivatives provide insights into their reactivity and potential antimicrobial applications. Such research highlights the importance of computational chemistry in understanding and predicting the properties of novel compounds, paving the way for their application in drug discovery and development (Fahim & Ismael, 2019).
Eigenschaften
IUPAC Name |
N-[6-(2-bromoacetyl)pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJCPHWDHSCKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679958 |
Source


|
| Record name | N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide | |
CAS RN |
1313712-11-6 |
Source


|
| Record name | Acetamide, N-[6-(2-bromoacetyl)-3-pyridazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
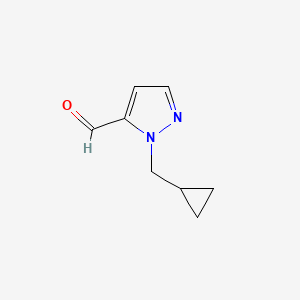



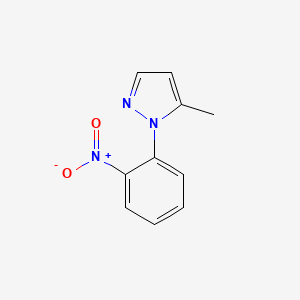

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)

